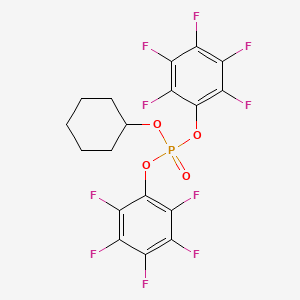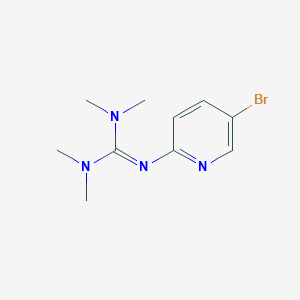
N''-(5-Bromopyridin-2-yl)-N,N,N',N'-tetramethylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine is a chemical compound that belongs to the class of guanidines It features a bromopyridine moiety attached to a tetramethylguanidine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine typically involves the reaction of 5-bromopyridine-2-carboxylic acid with tetramethylguanidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound is employed in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with polar functional groups . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5-Bromopyridin-2-yl)-4-methylbenzenesulfonamide
- (5-Bromopyridin-2-yl)methanol
- 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol
Uniqueness
N’‘-(5-Bromopyridin-2-yl)-N,N,N’,N’-tetramethylguanidine is unique due to its combination of a bromopyridine moiety and a tetramethylguanidine group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the guanidine group enhances its ability to form hydrogen bonds, making it a valuable scaffold for drug design and materials science .
Eigenschaften
CAS-Nummer |
145224-36-8 |
|---|---|
Molekularformel |
C10H15BrN4 |
Molekulargewicht |
271.16 g/mol |
IUPAC-Name |
2-(5-bromopyridin-2-yl)-1,1,3,3-tetramethylguanidine |
InChI |
InChI=1S/C10H15BrN4/c1-14(2)10(15(3)4)13-9-6-5-8(11)7-12-9/h5-7H,1-4H3 |
InChI-Schlüssel |
FVLKMGAVFYOZGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=NC1=NC=C(C=C1)Br)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
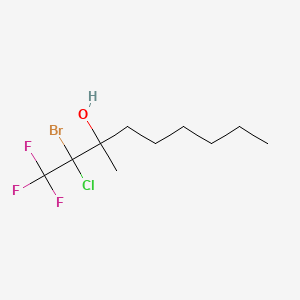
![4-{[4-(Methoxymethyl)cyclohexyl]methoxy}benzoic acid](/img/structure/B14271747.png)
![[(5-Bromopentyl)tellanyl]benzene](/img/structure/B14271758.png)
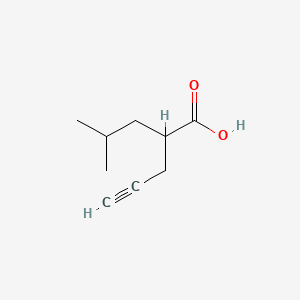
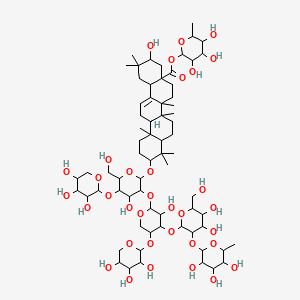

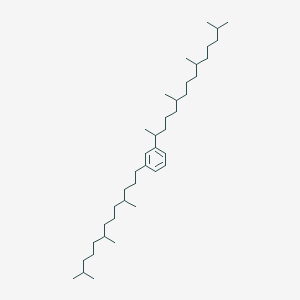
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)

